![molecular formula C6H11FO2 B1311325 Ethyl 2-fluoroisobutyrate CAS No. 55816-69-8](/img/structure/B1311325.png)
Ethyl 2-fluoroisobutyrate
Overview
Description
Ethyl 2-fluoroisobutyrate is a chemical compound with the CAS Number: 55816-69-8 . It has a molecular formula of C6H11FO2 and a molecular weight of 134.15 . It is used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods . One such method involves the use of (bis-(2-methoxyethyl)amino)sulfur trufluoride in dichloromethane for 8 hours at ambient temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 . The SMILES representation is CCOC(=O)C©©F .Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.3770-1.3820 at 20°C . It is not miscible or difficult to mix with water .Scientific Research Applications
Tissue Clearing and Imaging
Ethyl cinnamate-based clearing, known as 2Eci, has been highlighted for its non-toxic nature and broad applicability in clearing a wide range of tissues in several species. This method preserves a broad range of fluorescent proteins and is significant for imaging large and complex 3D structures with unprecedented depth and resolution, enhancing the visualization in biological research (Masselink et al., 2018).
Chemical Synthesis and Modification
Ethyl 2-fluoroisobutyrate is used in various chemical synthesis and modification processes:
Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : This methodology involves the treatment of esters with tributylstannane, leading to the formation of 2-fluoroalkanoates after the removal of the synthetically useful sulfone moiety. This process represents a mild and new methodology for the removal and modification of sulfone groups in chemical compounds (Wnuk et al., 2000).
Atom Transfer Radical Polymerization (ATRP) : this compound is utilized in the polymerization of n-butyl α-fluoroacrylate. The controlled polymerization process involves using this compound as an initiator, indicating its crucial role in the synthesis of polymers with specific properties and applications (Otazaghine et al., 2002).
Synthesis of α-Fluoro Esters : The compound is involved in the synthesis of α-fluoro esters, where its derivatives are subjected to desulfonylation to yield 2-fluoroalkanoates, indicating its significance in the field of organic synthesis and the production of various chemical intermediates (Wnuk et al., 2000).
Biochemical and Pharmaceutical Research
This compound derivatives are used in biochemical and pharmaceutical research, contributing to the development of new drugs and therapeutic agents:
Synthesis of Quinazolinone-Based Derivatives : These derivatives display potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, reflecting their potential as effective anti-cancer agents. This showcases the compound's application in the synthesis of bioactive molecules for therapeutic purposes (Riadi et al., 2021).
Dual-Function Additive for High-Performance Cathodes and Anodes : this compound derivatives are employed to stabilize interface structures of electrodes, indicating their potential use in enhancing the performance of energy storage devices (Kim et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-fluoroisobutyrate is a chemical compound with the formula C6H11FO2 . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body.
properties
IUPAC Name |
ethyl 2-fluoro-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQQJKWNULSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447541 | |
Record name | Ethyl 2-fluoroisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55816-69-8 | |
Record name | Ethyl 2-fluoroisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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